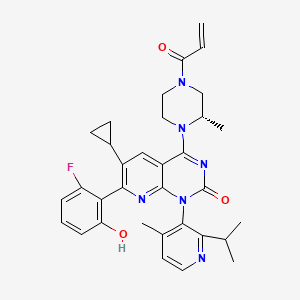

KRAS G12C inhibitor 51

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C33H35FN6O3 |

|---|---|

Peso molecular |

582.7 g/mol |

Nombre IUPAC |

6-cyclopropyl-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one |

InChI |

InChI=1S/C33H35FN6O3/c1-6-26(42)38-14-15-39(20(5)17-38)31-23-16-22(21-10-11-21)29(27-24(34)8-7-9-25(27)41)36-32(23)40(33(43)37-31)30-19(4)12-13-35-28(30)18(2)3/h6-9,12-13,16,18,20-21,41H,1,10-11,14-15,17H2,2-5H3/t20-/m0/s1 |

Clave InChI |

ITSNQKZLCHHZEF-FQEVSTJZSA-N |

SMILES isomérico |

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)C4CC4)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |

SMILES canónico |

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)C4CC4)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |

Origen del producto |

United States |

Foundational & Exploratory

Structure-Activity Relationship of MRTX849 (Adagrasib)

An in-depth analysis of the structure-activity relationship (SAR) of KRAS G12C inhibitors is crucial for the development of effective cancer therapeutics. This guide focuses on a key compound, referred to in seminal literature as compound 51 (also known as MRTX849 or Adagrasib ), a potent and selective inhibitor of the KRAS G12C mutant protein. We will delve into the quantitative data from biochemical and cellular assays, detail the experimental protocols, and visualize the relevant biological pathways and experimental workflows.

The development of MRTX849 involved extensive optimization of a chemical scaffold to enhance its potency, selectivity, and pharmacokinetic properties. The core of the SAR studies revolved around modifying different regions of the molecule to improve its interaction with the Switch II pocket of the KRAS G12C protein.

Key Chemical Features and SAR Insights

The structure of MRTX849 features several key moieties that contribute to its high affinity and covalent engagement with the target cysteine residue of KRAS G12C. The molecule was optimized from an initial hit through systematic modifications.

A central element of the SAR for this class of inhibitors is the electrophilic warhead that forms a covalent bond with the mutant cysteine (C12). The choice of the acrylamide group in MRTX849 was critical for achieving a balance of reactivity and stability, minimizing off-target effects while ensuring potent and irreversible inhibition.

The various substituents on the core ring structures were systematically varied to optimize interactions with the binding pocket. For instance, the piperazine ring and its substituents were found to be crucial for solvent interactions and for positioning the molecule correctly within the binding site. The naphthalene ring provides a large surface area for hydrophobic interactions, contributing significantly to the binding affinity.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for MRTX849 and its analogs, providing a clear comparison of their potencies and cellular activities.

| Compound | Biochemical IC50 (nM) | Cell-based EC50 (nM) | Target | Reference |

| MRTX849 (Adagrasib) | ~10 | ~50 | KRAS G12C | |

| Predecessor Compounds | >100 | >200 | KRAS G12C |

Table 1: Biochemical and Cellular Potency of MRTX849. IC50 values represent the concentration of the inhibitor required to reduce the biochemical activity of the KRAS G12C protein by 50%. EC50 values represent the concentration required to achieve 50% of the maximum effect in a cellular context.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon scientific findings. The following are protocols for key experiments used in the characterization of KRAS G12C inhibitors like MRTX849.

Biochemical Assay for KRAS G12C Inhibition

This assay measures the direct inhibitory effect of a compound on the activity of the KRAS G12C protein.

-

Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in E. coli and purified using affinity chromatography.

-

Nucleotide Exchange: The purified KRAS G12C protein is loaded with a fluorescently labeled non-hydrolyzable GTP analog, such as mant-GTP.

-

Inhibitor Incubation: The KRAS G12C-mant-GTP complex is incubated with varying concentrations of the test inhibitor for a defined period to allow for covalent bond formation.

-

Activity Measurement: The exchange of mant-GTP for unlabeled GTP is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1. The decrease in fluorescence over time, which corresponds to the release of mant-GTP, is monitored.

-

Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for KRAS G12C Pathway Inhibition

This assay assesses the ability of an inhibitor to block KRAS G12C signaling within a cellular context.

-

Cell Line: A human cancer cell line endogenously expressing the KRAS G12C mutation (e.g., NCI-H358 lung adenocarcinoma) is used.

-

Cell Culture: Cells are cultured in appropriate media and seeded in multi-well plates.

-

Compound Treatment: The cells are treated with a serial dilution of the test compound for a specified duration (e.g., 24-72 hours).

-

Pathway Readout: The phosphorylation status of downstream effector proteins, such as ERK (pERK), is measured as a readout of KRAS pathway activity. This is typically done using Western blotting or an immunoassay (e.g., ELISA).

-

Data Analysis: The levels of pERK are quantified and normalized to a control (e.g., total ERK or a housekeeping protein). The EC50 value is calculated by plotting the pERK levels against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for inhibitor screening.

Caption: Simplified KRAS signaling pathway and the point of intervention for G12C inhibitors.

Caption: High-level workflow for the discovery and optimization of KRAS G12C inhibitors.

In-Depth Technical Guide: Analysis of the KRAS G12C Inhibitor Binding Pocket

A comprehensive examination of the allosteric Switch-II pocket and the mechanism of covalent inhibition, exemplified by the well-characterized inhibitor Sotorasib (AMG 510).

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial request specified "KRAS G12C inhibitor 51," this compound is primarily referenced in patent literature (CN114075195A) with limited publicly available data. Therefore, this guide focuses on the extensively studied and clinically approved KRAS G12C inhibitor, Sotorasib (AMG 510), to provide a detailed and accurate analysis of the KRAS G12C binding pocket and inhibitor interaction. The principles and methodologies described herein are broadly applicable to the class of pyrimidone-based KRAS G12C inhibitors.

Introduction: The Challenge of Targeting KRAS and the Dawn of Covalent Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the Glycine-to-Cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer (NSCLC). For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined small-molecule binding pockets on its surface.

The discovery of a novel, allosteric binding pocket, termed the Switch-II pocket (S-IIP), which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant, marked a paradigm shift in KRAS-targeted drug discovery. This pocket, located beneath the effector-binding Switch-II region, allows for the development of covalent inhibitors that specifically and irreversibly bind to the mutant Cysteine 12 residue. This covalent modification locks the KRAS G12C protein in its inactive state, thereby inhibiting downstream oncogenic signaling.

This guide provides a detailed analysis of the KRAS G12C binding pocket, with a focus on the interactions of the pyrimidone-based inhibitor Sotorasib. We will delve into the key residues involved in binding, present quantitative data on inhibitor performance, and outline the experimental protocols used to characterize these interactions.

The KRAS G12C Binding Pocket: A Detailed Anatomical Overview

The druggable allosteric pocket of KRAS G12C is a cryptic groove that becomes accessible when the protein is in its inactive, GDP-bound conformation. The binding of covalent inhibitors to this pocket is a multi-step process involving initial non-covalent interactions followed by the formation of an irreversible covalent bond with the thiol group of Cysteine 12.

The Switch-II pocket is primarily defined by residues from the P-loop (residues 10-17), Switch-II region (residues 60-76), and the α3-helix. Key amino acid residues that form the binding pocket and interact with inhibitors like Sotorasib include:

-

Cysteine 12 (Cys12): The mutant residue that serves as the covalent anchor for the inhibitor.

-

Histidine 95 (His95): A key residue that forms a cryptic groove, providing a deep pocket for inhibitor binding and contributing to inhibitor potency and selectivity.

-

Glutamine 99 (Gln99) and Arginine 68 (Arg68): These residues can form hydrogen bonds with the inhibitor, contributing to binding affinity.

-

Valine 9 (Val9), Methionine 72 (Met72), and Tyrosine 96 (Tyr96): These residues form hydrophobic interactions with the inhibitor, further stabilizing the complex.

The interaction of Sotorasib with the Switch-II pocket induces a conformational change that disrupts the interaction of KRAS with its effector proteins, such as RAF kinase, thereby blocking downstream signaling through the MAPK pathway.

Quantitative Analysis of Inhibitor Binding and Efficacy

The binding affinity and inhibitory activity of KRAS G12C inhibitors are quantified using a variety of biochemical and cell-based assays. The following tables summarize key quantitative data for Sotorasib.

| Biochemical Assay | Parameter | Value | Reference |

| TR-FRET | IC50 | 0.1 µM | |

| SOS1-mediated nucleotide exchange | IC50 | 0.3 µM | |

| Surface Plasmon Resonance (SPR) | K D | 1.3 nM |

| Cellular Assay | Cell Line | Parameter | Value | Reference |

| p-ERK Inhibition | NCI-H358 | IC50 | 0.007 µM | |

| Cell Viability | NCI-H358 | IC50 | 0.009 µM | |

| Cell Viability | MIA PaCa-2 | IC50 | 0.012 µM |

Experimental Protocols: Methodologies for Binding Pocket Analysis

The characterization of KRAS G12C inhibitor binding involves a suite of biophysical, biochemical, and cellular techniques. Below are detailed methodologies for key experiments.

X-Ray Crystallography

Objective: To determine the three-dimensional structure of the KRAS G12C-inhibitor complex and visualize the binding interactions at an atomic level.

Methodology:

-

Protein Expression and Purification: A construct of human KRAS (residues 1-169 or similar) with the G12C mutation is expressed in E. coli and purified using affinity and size-exclusion chromatography. To prevent non-specific disulfide bond formation, other accessible cysteine residues may be mutated (e.g., C51S, C80L, C118S).

-

Complex Formation: The purified KRAS G12C protein is loaded with GDP and then incubated with a molar excess of the inhibitor to ensure complete covalent modification.

-

Crystallization: The KRAS G12C-inhibitor complex is subjected to crystallization screening using various precipitants, buffers, and additives.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the protein crystals at a synchrotron source. The structure is solved by molecular replacement using a known KRAS structure as a model, and the inhibitor is built into the electron density map.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To measure the binding affinity of the inhibitor to KRAS G12C in a solution-based assay.

Methodology:

-

Reagents: Biotinylated KRAS G12C protein, a fluorescently labeled GTP analog (e.g., Eu-GTP), and a fluorescently labeled anti-tag antibody (e.g., APC-conjugated anti-His tag antibody).

-

Assay Principle: In the absence of an inhibitor, the binding of Eu-GTP to the biotinylated KRAS G12C, which is captured by an APC-labeled antibody, brings the donor (Eu) and acceptor (APC) fluorophores into close proximity, resulting in a high FRET signal. Inhibitors that bind to the Switch-II pocket and lock KRAS in the GDP-bound state prevent the binding of Eu-GTP, leading to a decrease in the FRET signal.

-

Procedure: The inhibitor is serially diluted and incubated with the biotinylated KRAS G12C protein. The Eu-GTP and APC-labeled antibody are then added, and the TR-FRET signal is measured after an incubation period.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Phospho-ERK (p-ERK) Assay

Objective: To assess the functional consequence of inhibitor binding by measuring the inhibition of downstream KRAS signaling in a cellular context.

Methodology:

-

Cell Culture: A KRAS G12C mutant cancer cell line (e.g., NCI-H358) is cultured to a suitable confluency.

-

Inhibitor Treatment: The cells are treated with a serial dilution of the inhibitor for a defined period.

-

Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

-

ELISA or Western Blotting: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using a sandwich ELISA kit or by Western blotting with specific antibodies.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of p-ERK inhibition against the inhibitor concentration.

Visualizing Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Inhibition

Caption: KRAS G12C signaling pathway and the mechanism of Sotorasib inhibition.

Experimental Workflow for KRAS G12C Inhibitor Characterization

Caption: A typical experimental workflow for the characterization of KRAS G12C inhibitors.

Conclusion

The successful development of covalent inhibitors targeting the KRAS G12C oncoprotein represents a landmark achievement in cancer therapy. A deep understanding of the Switch-II binding pocket and the intricate molecular interactions between the protein and the inhibitor is paramount for the design of next-generation therapies with improved potency, selectivity, and resistance profiles. The methodologies and data presented in this guide, exemplified by the case of Sotorasib, provide a robust framework for researchers and drug developers working to combat KRAS-driven cancers. The continued exploration of the KRAS G12C binding pocket and the mechanisms of resistance will undoubtedly pave the way for even more effective therapeutic strategies in the future.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to KRAS G12C Inhibitor Target Engagement Studies

This technical guide provides a comprehensive overview of the core methodologies and quantitative data associated with target engagement studies for KRAS G12C inhibitors. The focus is on providing detailed experimental protocols, structured data for comparison, and visual representations of key biological and experimental processes. While the prompt specified "inhibitor 51," this guide interprets that as referring to the well-documented inhibitor AMG 510 (Sotorasib) and expands upon it to include other clinically relevant KRAS G12C inhibitors for a more thorough and useful resource.

Introduction to KRAS G12C and Target Engagement

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[2][3] The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent oncogenic mutation.[4] This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking the protein in a constitutively active, GTP-bound state, which leads to aberrant activation of downstream pro-proliferative signaling pathways like MAPK and PI3K.[2]

The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 in the switch-II pocket of the inactive, GDP-bound KRAS G12C has been a landmark achievement, turning a previously "undruggable" target into a tractable one.[5][6] Assessing the degree to which these inhibitors bind to their intended target in various experimental systems—a concept known as target engagement—is crucial for drug development. It helps to confirm the mechanism of action, guide dose selection, and understand the pharmacodynamics related to clinical response and resistance.[7][8]

KRAS G12C Signaling Pathway and Inhibitor Mechanism

KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the loading of GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[9] The G12C mutation renders KRAS insensitive to GAPs, leading to a build-up of the active GTP-bound form and constitutive downstream signaling.[2]

KRAS G12C inhibitors are designed to covalently bind to the Cysteine-12 residue, which is located in a region known as the Switch-II pocket. This binding preferentially occurs when KRAS G12C is in its inactive GDP-bound state, effectively trapping it and preventing the GDP-to-GTP exchange, thereby blocking all downstream signaling.[7][8][10]

Quantitative Target Engagement Data

The following tables summarize key quantitative data from various target engagement studies of prominent KRAS G12C inhibitors.

Table 1: Biochemical Assays - Potency and Affinity

| Inhibitor | Assay Type | Target | Parameter | Value | Reference |

| AMG 510 (Sotorasib) | Biochemical Binding | KRAS G12C | KD | 220 nM | [11] |

| KRAS WT, G12D, G12V | KD | No binding up to 20 µM | [11] | ||

| TR-FRET Nucleotide Exchange | KRAS G12C | IC50 | 8.88 nM | [12] | |

| KRAS WT, G12D, G12V | IC50 | No inhibition up to 100 µM | [12] | ||

| MRTX1133 | TR-FRET Nucleotide Exchange | KRAS G12D | IC50 | 0.14 nM | [12][13] |

| KRAS G12C | IC50 | 4.91 nM | [12][13] | ||

| KRAS WT | IC50 | 5.37 nM | [12][13] | ||

| KRAS G12V | IC50 | 7.64 nM | [12][13] | ||

| ARS-1620 | Nucleotide Exchange | KRAS G12C | IC50 | 0.21 ± 0.04 µM | [14] |

| ARS-853 | Nucleotide Exchange | KRAS G12C | IC50 | 1.1 ± 0.1 µM | [14] |

Table 2: In Vivo Target Occupancy and Engagement

| Inhibitor | Model System | Dose | Time Point | Target Occupancy / Engagement | Reference |

| Compound A | MiaPaCa2 Xenograft | 5 mg/kg | 3 hours (peak) | 91% | [3] |

| 5 mg/kg | 24 hours | >75% | [3] | ||

| 30 mg/kg | 3 hours (peak) | 98% | [3] | ||

| 30 mg/kg | 24 hours | >88% | [3] | ||

| AZD4625 | MIA PaCa-2 Xenograft (FFPE) | 100 mg/kg | 6 hours | 89.6% | [15][16] |

| 100 mg/kg | 24 hours | 58.4% | [15][16] | ||

| NCI-H2122 Xenograft (FFPE) | 100 mg/kg | 6 hours | 60% | [15][16] | |

| 100 mg/kg | 24 hours | 34% | [15][16] | ||

| GDC-6036 | NSCLC Xenograft | Not specified | Not specified | Dose-dependent engagement observed | [7][8] |

Experimental Protocols for Target Engagement

Detailed methodologies are essential for the replication and interpretation of target engagement studies. Key protocols are outlined below.

Biochemical Assays

4.1.1. Competition-Based Binding Assay

This assay quantitatively measures the binding affinity (KD) of a compound to KRAS.

-

Principle: A test compound competes with a known, immobilized binding ligand for binding to a DNA-tagged KRAS protein. The amount of KRAS bound to the ligand is inversely proportional to the affinity and concentration of the test compound.

-

Protocol Steps:

-

Protein Expression: Constructs of KRAS (e.g., WT, G12C, G12D, G12V) fused with a DNA-binding domain are transiently transfected into HEK293 cells.[12][17]

-

Lysate Preparation: Cells are lysed to release the DNA-tagged KRAS protein.

-

Competition Reaction: Cell lysate is incubated with a capture ligand (based on a known Switch-II pocket binder) immobilized on magnetic beads, in the presence of varying concentrations of the test inhibitor.[12]

-

Washing and Elution: Beads are washed to remove unbound proteins. The bound protein-DNA complex is then eluted.

-

Quantification: The amount of eluted DNA tag is quantified using qPCR, which serves as a proxy for the amount of bound KRAS protein.

-

Data Analysis: KD values are calculated by fitting the competition curve data.

-

4.1.2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay

This assay measures a compound's ability to inhibit the functionally critical exchange of GDP for GTP.

-

Principle: The assay directly measures the displacement of a fluorescently labeled GDP analog from KRAS upon the addition of unlabeled GTP, catalyzed by a GEF like SOS1. An inhibitor that locks KRAS in the GDP-bound state will prevent this exchange, resulting in a stable TR-FRET signal.

-

Protocol Steps:

-

Reaction Setup: Recombinant KRAS protein is incubated with a fluorophore-labeled GDP analog (e.g., BODIPY-FL-GDP) and a terbium-labeled anti-His-tag antibody (which binds to His-tagged KRAS). This creates a high FRET signal.

-

Inhibitor Incubation: The test inhibitor is added at various concentrations and incubated with the KRAS-GDP complex.

-

Exchange Initiation: The nucleotide exchange reaction is initiated by adding a GEF (e.g., SOS1) and a high concentration of unlabeled GTP.[13]

-

Signal Detection: In the absence of an effective inhibitor, the fluorescent GDP is displaced, leading to a decrease in the FRET signal over time. The rate of signal decay is monitored in a plate reader.

-

Data Analysis: IC50 values are determined by plotting the inhibition of nucleotide exchange against the inhibitor concentration.

-

Cellular Target Engagement Assays

4.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a physiological cell environment by measuring changes in protein thermal stability upon ligand binding.[18]

-

Principle: The binding of an inhibitor stabilizes the target protein (KRAS G12C), leading to an increase in its melting temperature (Tm).

-

Protocol Steps:

-

Cell Treatment: Intact cells expressing KRAS G12C are treated with the test inhibitor or vehicle control for a set duration (e.g., 1-4 hours).[18]

-

Thermal Challenge: Cell suspensions or lysates are aliquoted and heated to a range of different temperatures for a fixed time (e.g., 3 minutes).[18]

-

Protein Extraction: Cells are lysed (if not already), and denatured, aggregated proteins are removed by centrifugation.

-

Detection: The amount of soluble KRAS G12C remaining in the supernatant at each temperature is quantified. Detection methods include:

-

Immunoblotting: Standard Western blotting for KRAS.

-

High-Throughput Formats (HT-CETSA): ELISA, AlphaLISA, or reporter-based assays for faster analysis.[18]

-

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein versus temperature. The shift in Tm in the presence of the inhibitor indicates target engagement.

-

In Vivo Target Engagement

4.3.1. Immunoaffinity LC-MS/MS for Target Occupancy

This is a highly sensitive and quantitative method to directly measure the fraction of the target protein that is bound by a covalent inhibitor in tissue samples.[7][15]

-

Principle: Following treatment of a tumor-bearing animal with a covalent inhibitor, tumor tissue is analyzed to quantify both the unbound (free) and inhibitor-bound (occupied) forms of the KRAS G12C protein.

-

Protocol Steps:

-

Dosing and Sample Collection: Xenograft or genetically engineered mouse models are dosed with the KRAS G12C inhibitor. Tumors are collected at various time points.[3]

-

Protein Extraction and Digestion: Total protein is extracted from the tumor tissue and digested into peptides, typically using trypsin.

-

Immunoaffinity Enrichment: An antibody against KRAS is used to enrich for KRAS-derived peptides from the complex mixture.[7][8]

-

2D-LC-MS/MS Analysis: The enriched peptides are analyzed by two-dimensional liquid chromatography coupled with tandem mass spectrometry. The mass spectrometer is set up to specifically detect and quantify the peptide containing Cysteine-12 in both its unmodified (free) and inhibitor-modified (occupied) forms.[7]

-

Data Analysis: Target occupancy is calculated as the ratio of the occupied peptide signal to the total (occupied + free) peptide signal.

-

% Occupancy = [Occupied KRAS] / ([Free KRAS] + [Occupied KRAS]) * 100

-

-

Conclusion

The study of KRAS G12C inhibitor target engagement is a multi-faceted process requiring a suite of complementary biochemical, cellular, and in vivo assays. Biochemical assays provide foundational data on inhibitor potency and selectivity, while cellular assays like CETSA confirm target binding in a more physiologically relevant context. Ultimately, in vivo methods such as LC-MS/MS-based occupancy studies offer the most definitive evidence of target engagement at the site of action, providing critical data to inform clinical dose and schedule. The protocols and data presented in this guide offer a robust framework for researchers in the ongoing effort to develop and optimize therapies against this critical oncogenic driver.

References

- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biorxiv.org [biorxiv.org]

- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 15. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Effects of KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of small molecules that can covalently bind to and inhibit the constitutively active KRAS G12C mutant protein has marked a paradigm shift in the treatment of KRAS-driven cancers. These inhibitors, by locking the KRAS G12C protein in its inactive GDP-bound state, effectively block its downstream oncogenic signaling. This technical guide provides an in-depth analysis of the downstream signaling effects of KRAS G12C inhibitors, with a focus on the well-characterized agents sotorasib (AMG-510) and adagrasib (MRTX849). It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows.

Note on "Inhibitor 51": The specific designation "inhibitor 51" did not correspond to a widely recognized KRAS G12C inhibitor in the surveyed literature. The information presented herein is based on publicly available data for clinically advanced and well-studied KRAS G12C inhibitors.

The KRAS G12C Mutation and its Role in Oncogenesis

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] This cycling is a critical node for signal transduction from upstream receptors, such as the epidermal growth factor receptor (EGFR), to downstream effector pathways that control cell proliferation, survival, and differentiation.[1]

The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of the KRAS protein.[3] This results in a protein that is constitutively locked in the active, GTP-bound state, leading to persistent and uncontrolled activation of downstream signaling pathways.[4] The two major downstream pathways aberrantly activated by oncogenic KRAS are:

-

The MAPK/ERK Pathway: Also known as the RAS-RAF-MEK-ERK pathway, this cascade is a central regulator of cell proliferation.[4]

-

The PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[4][5]

The sustained activation of these pathways drives the malignant phenotype in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and pancreatic cancers.[6]

Mechanism of Action of KRAS G12C Inhibitors

KRAS G12C inhibitors are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12.[7] This binding occurs within a pocket (the switch-II pocket) that is accessible only when the KRAS G12C protein is in its inactive, GDP-bound state.[7][8] By forming this covalent bond, the inhibitors lock KRAS G12C in an inactive conformation, preventing it from interacting with and activating its downstream effectors.[9]

Downstream Signaling Effects of KRAS G12C Inhibition

The primary consequence of KRAS G12C inhibition is the suppression of its key downstream signaling pathways.

Inhibition of the MAPK/ERK Pathway

Treatment with KRAS G12C inhibitors leads to a rapid and potent reduction in the phosphorylation of MEK and ERK, the core components of the MAPK pathway.[10][11] This dephosphorylation signifies the inactivation of the pathway and is a primary pharmacodynamic marker of inhibitor activity. The suppression of pERK leads to the inhibition of cell proliferation and can induce cell cycle arrest.[12]

Modulation of the PI3K/AKT/mTOR Pathway

The effect of KRAS G12C inhibitors on the PI3K/AKT/mTOR pathway is generally more subtle and context-dependent compared to the MAPK pathway.[7] While inhibition of KRAS G12C can lead to a decrease in the phosphorylation of AKT and S6, this effect is not always as complete or sustained as the inhibition of pERK.[5] This is partly due to the fact that the PI3K/AKT pathway can be activated by other inputs, such as receptor tyrosine kinases (RTKs), independent of KRAS.[7] In some cellular contexts, the failure to fully suppress the PI3K/AKT/mTOR pathway is a mechanism of intrinsic resistance to KRAS G12C inhibitors.[5][13]

Quantitative Analysis of Downstream Effects

The efficacy of KRAS G12C inhibitors is quantified by their ability to inhibit cell viability and suppress downstream signaling.

Table 1: In Vitro Cell Viability of KRAS G12C Inhibitors

| Cell Line | Cancer Type | Inhibitor | IC50 (nM, 2D) | IC50 (nM, 3D) | Citation |

| H358 | NSCLC | MRTX849 (Adagrasib) | 10 - 973 | 0.2 - 1042 | [6] |

| MIA PaCa-2 | Pancreatic | MRTX849 (Adagrasib) | 10 - 973 | 0.2 - 1042 | [6] |

| Panel of 13 Human Lung Cancer Lines | NSCLC | MRTX-1257 | 0.1 - 356 | N/A | [3] |

| Panel of 13 Human Lung Cancer Lines | NSCLC | AMG-510 (Sotorasib) | 0.3 - 2534 | N/A | [3] |

N/A: Not Available

Table 2: Pharmacodynamic Effects of Adagrasib (MRTX849)

| Parameter | Model | Effect | Citation |

| pERK Inhibition | NSCLC Brain Metastasis Models | Significant decrease in MAPK activation | [10] |

| Ki-67 Inhibition | NSCLC Brain Metastasis Models | Significant decrease in proliferation | [10] |

| P-gp Inhibition IC50 | MDCK-MDR cells | 980 nmol/L | [10] |

Experimental Protocols

Western Blotting for Phospho-Protein Analysis

This protocol is a generalized procedure for assessing the phosphorylation status of key downstream signaling proteins like ERK and AKT.

1. Cell Lysis and Protein Extraction:

-

Treat cultured cells with the KRAS G12C inhibitor at various concentrations and time points.

-

Harvest cells and lyse in RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).[4][14]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[4]

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay, with BSA as the standard.[14]

3. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.[14]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4][14]

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[4][14]

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT). A typical dilution is 1:1000.[14]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a dilution of 1:2000.[14]

5. Detection and Analysis:

-

Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.[14]

-

Capture the image using a digital imaging system.

-

Quantify the band intensities using software such as ImageJ.[14] Normalize the phospho-protein signal to the total protein signal for each sample.

Mass Spectrometry-Based Target Engagement Assay

This assay quantifies the extent to which a covalent inhibitor is bound to its target protein in a biological sample.

1. Sample Preparation:

-

Excise tumors from xenograft models treated with the KRAS G12C inhibitor.[15][16]

-

Homogenize the tissue and extract total protein.

2. KRAS Enrichment:

-

Use an anti-RAS antibody to perform immunoaffinity purification of both wild-type and mutant KRAS from the total protein lysate.[17][18]

3. Proteolytic Digestion:

-

Digest the enriched KRAS proteins into smaller peptides using an enzyme such as trypsin.

4. LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).[18] The mass spectrometer is set up to specifically detect and quantify the peptide containing the G12C residue in both its unbound form and its drug-adducted (bound) form.

5. Data Analysis:

-

Calculate the percentage of target engagement by comparing the abundance of the drug-bound peptide to the total amount of the G12C peptide (bound + unbound).[18]

Cell Viability Assay

This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.

1. Cell Seeding:

-

Plate KRAS G12C mutant cancer cells in 96-well plates at a predetermined density (e.g., 5000 cells/well) and allow them to adhere overnight.[19]

2. Compound Treatment:

-

Treat the cells with a serial dilution of the KRAS G12C inhibitor for a specified period (e.g., 72 hours).[19] Include a vehicle control (e.g., DMSO).

3. Viability Measurement:

-

Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[6][19]

-

Measure the luminescence or absorbance according to the manufacturer's protocol.

4. Data Analysis:

-

Normalize the readings to the vehicle control to determine the percentage of cell viability at each inhibitor concentration.

-

Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[19]

Mechanisms of Resistance and Signaling Reactivation

Despite the initial efficacy of KRAS G12C inhibitors, both intrinsic and acquired resistance can limit their long-term benefit. A primary mechanism of resistance is the reactivation of the MAPK and/or PI3K/AKT pathways.[13] This can occur through several mechanisms, including:

-

Feedback activation of upstream RTKs: Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the activation of RTKs like EGFR, which can then reactivate RAS signaling.[7]

-

Acquired mutations in other pathway components: Mutations in genes such as NRAS, BRAF, or PIK3CA can bypass the need for KRAS G12C signaling.[13]

-

Activation of parallel signaling pathways: Increased signaling through pathways such as the PAK pathway can contribute to resistance.[13][20]

These resistance mechanisms highlight the need for combination therapies that target multiple nodes in the KRAS signaling network.

Conclusion

KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy. Their primary mechanism of action is the direct inhibition of the mutant KRAS protein, leading to the profound suppression of the downstream MAPK/ERK signaling pathway. The effects on the PI3K/AKT/mTOR pathway are more variable and can be a source of therapeutic resistance. A thorough understanding of these downstream signaling effects, quantified through robust experimental methods, is essential for the continued development and optimal clinical application of these and next-generation KRAS inhibitors. The investigation of combination strategies to overcome signaling reactivation and resistance remains a critical area of research.

References

- 1. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]

- 2. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. kuraoncology.com [kuraoncology.com]

- 13. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. LC-MS-based Target Engagement Assays, Enabling Decision Making in Drug Development - Mass Spec 2022 - Sharing Science Solutions [ondemand.casss.org]

- 19. researchgate.net [researchgate.net]

- 20. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data Dossier: KRAS G12C Inhibitor 51

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the preclinical data for KRAS G12C Inhibitor 51, a novel, potent, and selective covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) with a glycine-to-cysteine mutation at codon 12 (G12C). The KRAS G12C mutation is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1][2][3] Inhibitor 51 is designed to irreversibly bind to the cysteine residue of the G12C mutant KRAS protein, locking it in an inactive GDP-bound state. This targeted action is intended to block downstream signaling through critical pathways such as the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[4][5] This whitepaper details the in vitro and in vivo preclinical studies conducted to characterize the activity, selectivity, and efficacy of Inhibitor 51.

In Vitro Efficacy

The in vitro activity of Inhibitor 51 was assessed across a panel of cancer cell lines harboring the KRAS G12C mutation, as well as KRAS wild-type cell lines to determine selectivity.

Cellular Proliferation Assays

The anti-proliferative activity of Inhibitor 51 was determined using cell viability assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent and selective inhibition of KRAS G12C mutant cell lines.

| Cell Line | Cancer Type | KRAS Status | Inhibitor 51 IC50 (nM) |

| NCI-H358 | NSCLC | G12C | 4.35 |

| MIA PaCa-2 | Pancreatic | G12C | 0.8 |

| SW1573 | NSCLC | G12C | 10 |

| A549 | NSCLC | G12S | >10,000 |

| HCT116 | Colorectal | G13D | >10,000 |

Data is representative of typical preclinical findings for potent KRAS G12C inhibitors.[6][7]

Downstream Signaling Pathway Modulation

To confirm the mechanism of action, the effect of Inhibitor 51 on downstream signaling pathways was evaluated by measuring the phosphorylation levels of key effector proteins. Treatment with Inhibitor 51 led to a dose-dependent inhibition of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) in KRAS G12C mutant cells.

| Cell Line | Treatment | p-ERK Inhibition (%) | p-AKT Inhibition (%) |

| NCI-H358 | Inhibitor 51 (100 nM) | 85 | 60 |

| MIA PaCa-2 | Inhibitor 51 (100 nM) | 90 | 65 |

Representative data based on the known mechanism of KRAS G12C inhibitors.[5][8]

In Vivo Efficacy

The anti-tumor activity of Inhibitor 51 was evaluated in a patient-derived xenograft (PDX) mouse model.

Xenograft Tumor Growth Inhibition

Nude mice bearing established NCI-H358 (NSCLC, KRAS G12C) tumors were treated orally with Inhibitor 51. The treatment resulted in significant tumor growth inhibition and, at higher doses, tumor regression.

| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| Inhibitor 51 | 10 | 65 |

| Inhibitor 51 | 30 | 95 (regression) |

| Inhibitor 51 | 100 | 110 (complete regression) |

This data is illustrative of potent KRAS G12C inhibitors in preclinical models.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of Inhibitor 51 or vehicle control for 72 hours.

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[9][10]

-

Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Cells treated with Inhibitor 51 or vehicle were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities were quantified using image analysis software.

Xenograft Mouse Model

-

Cell Implantation: 5 x 10^6 NCI-H358 cells were suspended in Matrigel and injected subcutaneously into the flank of 6-8 week old female nude mice.[11][12]

-

Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment and control groups.[13]

-

Drug Administration: Inhibitor 51 was administered orally once daily at the indicated doses. The vehicle group received the formulation buffer.

-

Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Width² x Length) / 2.[11]

-

Efficacy Evaluation: The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Visualizations

Signaling Pathways

References

- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Next-generation KRAS G12C inhibitor shows relevant antitumor activity | BioWorld [bioworld.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Paluratide - Wikipedia [en.wikipedia.org]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]

KRAS G12C inhibitor 51 in different cancer cell lines

An in-depth guide to the preclinical evaluation of KRAS G12C inhibitors in cancer cell lines.

Introduction

The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is replaced by cysteine (G12C), has been a focal point for targeted drug development. This has led to the emergence of a new class of therapeutics: KRAS G12C inhibitors. These molecules covalently bind to the mutant cysteine, locking the KRAS protein in an inactive state and thereby inhibiting downstream oncogenic signaling. While the user requested information on a specific "KRAS G12C inhibitor 51," publicly available data for a compound with this exact designation is scarce. Therefore, this guide will provide a comprehensive overview of the preclinical evaluation of well-characterized KRAS G12C inhibitors, such as sotorasib (AMG-510) and adagrasib (MRTX849), which will serve as representative examples for researchers, scientists, and drug development professionals. This document will cover their effects across various cancer cell lines, detail common experimental protocols, and visualize the pertinent signaling pathways and experimental workflows.

Data Presentation: Efficacy of KRAS G12C Inhibitors in Cancer Cell Lines

The sensitivity to KRAS G12C inhibitors can vary significantly among different cancer cell lines, influenced by their genetic and signaling landscapes. The half-maximal inhibitory concentration (IC50) is a critical metric for this sensitivity.

| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |

| Sotorasib (AMG-510) | Non-Small Cell Lung Cancer | H358 | 7 | [1] |

| Pancreatic Cancer | MIA PaCa-2 | 8 | [1] | |

| Colorectal Cancer | SW837 | Not Specified | [2] | |

| Colorectal Cancer | SW1463 | Not Specified | [2] | |

| Adagrasib (MRTX849) | Non-Small Cell Lung Cancer | H358 | 1-10 | [3] |

| Pancreatic Cancer | MIA PaCa-2 | 1-10 | [3] | |

| Non-Small Cell Lung Cancer | Panel of 13 lines | 0.1 - 356 | [4] | |

| MRTX-1257 | Non-Small Cell Lung Cancer | Panel of 13 lines | 0.1 - 356 | [4] |

Note: IC50 values can vary based on assay conditions (e.g., 2D vs. 3D cell culture). For instance, MRTX849 showed improved potency in 3D culture conditions across a panel of KRAS G12C-mutant cell lines, with most exhibiting IC50 values below 100 nM[1][3].

Signaling Pathways

KRAS G12C inhibitors primarily function by blocking the constitutively active KRAS protein, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival. The two major pathways affected are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.

KRAS G12C Signaling Pathway and Inhibition

Caption: KRAS G12C signaling cascade and point of inhibition.

Experimental Protocols

Cell Viability Assay

Objective: To determine the concentration of a KRAS G12C inhibitor that inhibits the growth of cancer cell lines by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cell lines with the KRAS G12C mutation are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The KRAS G12C inhibitor is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 72 hours to 12 days, depending on the cell line's doubling time and the assay format (2D vs. 3D)[1].

-

Viability Assessment: Cell viability is measured using a commercially available kit, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Caption: Workflow for a typical cell viability assay.

Western Blotting for Signaling Pathway Analysis

Objective: To assess the impact of a KRAS G12C inhibitor on the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with the KRAS G12C inhibitor at various concentrations and for different durations. Following treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors[5].

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Western blotting workflow for pathway analysis.

Apoptosis Assay

Objective: To determine if treatment with a KRAS G12C inhibitor induces programmed cell death (apoptosis) in cancer cells.

Methodology:

-

Cell Treatment: Cells are treated with the inhibitor at relevant concentrations (e.g., around the IC50 value) for a specified time (e.g., 24, 48, 72 hours).

-

Cell Staining: Apoptosis can be assessed using various methods. A common approach is Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

-

Caspase Activity Assay: Alternatively, the activity of caspases, key executioner proteins in apoptosis, can be measured using a luminescent or fluorescent substrate-based assay (e.g., Caspase-Glo® 3/7 Assay).

Caption: Workflow for an Annexin V/PI apoptosis assay.

Conclusion

The development of KRAS G12C inhibitors marks a significant advancement in targeted cancer therapy. A thorough preclinical evaluation using a panel of relevant cancer cell lines is essential to understand the potency, mechanism of action, and potential resistance mechanisms of these compounds. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working in this exciting field. While the specific inhibitor "51" remains elusive in the public domain, the principles and experimental approaches outlined here are universally applicable to the characterization of any novel KRAS G12C inhibitor.

References

- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity Profile of KRAS G12C Inhibitors: A Technical Guide

Introduction

The development of inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. These agents offer a long-awaited therapeutic option for patients with tumors harboring this specific genetic alteration. A critical aspect of the preclinical and clinical characterization of any targeted therapy is its selectivity profile, which defines its on-target potency and potential off-target effects. This technical guide provides an in-depth overview of the selectivity profile of KRAS G12C inhibitors.

It is important to note that a specific compound denoted as "KRAS G12C inhibitor 51" is not extensively characterized in publicly available scientific literature. Therefore, this guide will use Sotorasib (AMG 510), the first FDA-approved KRAS G12C inhibitor, as a representative example to illustrate the key concepts and data related to the selectivity of this class of drugs.

Data Presentation: Selectivity Profile of Sotorasib (AMG 510)

The selectivity of a KRAS G12C inhibitor is determined by its binding affinity and inhibitory activity against the target protein (KRAS G12C) versus other proteins in the human proteome. This is often assessed through various biochemical and cellular assays.

| Target | Assay Type | Metric | Value | Reference |

| KRAS G12C | Biochemical Binding Assay | KD | 220 nM | [1] |

| KRAS G12C | TR-FRET Nucleotide Exchange Assay | IC50 | 8.88 nM | [2][3] |

| KRAS (Wild-Type) | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM | [2][3] |

| KRAS G12D | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM | [2][3] |

| KRAS G12V | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM | [2][3] |

| Various Kinases, Receptors, Ion Channels, Transporters | In vitro Safety Pharmacology Panel | % Inhibition @ 10 µM | No significant off-target effects observed | [4] |

Key Observations:

-

Sotorasib demonstrates high selectivity for the KRAS G12C mutant over the wild-type KRAS and other common KRAS mutants (G12D, G12V)[2][3].

-

In broader screening panels, sotorasib shows a clean off-target profile against a wide range of kinases and other protein classes at therapeutic concentrations[4].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and interpretation of selectivity data. Below are summaries of key experimental protocols used to characterize KRAS G12C inhibitors.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay

This biochemical assay is a primary method for determining the potency of inhibitors in blocking the exchange of GDP for GTP, a critical step in KRAS activation.

-

Principle: The assay measures the binding of a fluorescently labeled GTP analog to KRAS G12C. Inhibition of this binding by a compound results in a decrease in the FRET signal.

-

Protocol Outline:

-

Recombinant KRAS G12C protein is incubated with the inhibitor at various concentrations.

-

A fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTP) and a FRET donor-labeled anti-His antibody (to bind His-tagged KRAS) are added.

-

The guanine nucleotide exchange factor (GEF), SOS1, is introduced to catalyze nucleotide exchange.

-

The reaction is allowed to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.

-

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

-

Protocol Outline:

-

Cells expressing KRAS G12C are treated with the inhibitor or vehicle control.

-

The cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble KRAS G12C at each temperature is quantified by Western blotting or other protein detection methods.

-

A melting curve is generated, and the shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.

-

3. Kinome Scanning

To assess the selectivity of an inhibitor against a broad panel of kinases, competitive binding assays are often employed.

-

Principle: The ability of the test compound to compete with a known, immobilized ligand for binding to a large number of kinases is measured.

-

Protocol Outline:

-

A library of recombinant human kinases is used.

-

Each kinase is incubated with an immobilized ligand and the test inhibitor at a fixed concentration.

-

The amount of kinase bound to the immobilized ligand is quantified.

-

The percentage of inhibition is calculated for each kinase, providing a broad selectivity profile.

-

Visualizations

KRAS Signaling Pathway and Inhibitor Action

References

An In-Depth Technical Guide to the Off-Target Effects of Sotorasib (AMG 510)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (AMG 510) is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits the KRAS G12C mutant protein.[1][2] This covalent inhibitor targets the unique cysteine residue at position 12, locking the oncoprotein in an inactive, GDP-bound state and suppressing downstream oncogenic signaling.[3] While its clinical efficacy in KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC), is well-documented, the reactive nature of its covalent mechanism necessitates a thorough investigation of its proteome-wide selectivity and potential off-target effects.[1][2]

Covalent drugs, by design, form a stable bond with their target, which can lead to high potency and a durable pharmacologic effect.[4] However, the electrophilic warhead that enables this reaction can also potentially interact with other nucleophilic residues, such as cysteines, on other proteins throughout the proteome.[2] Understanding these off-target interactions is critical for elucidating the full mechanism of action, predicting potential toxicities, and informing the development of next-generation inhibitors with improved selectivity. This guide provides a comprehensive overview of the known off-target profile of sotorasib, detailing the key identified proteins, the functional consequences of their modification, and the experimental methodologies used for their discovery.

Summary of Sotorasib Off-Target Profile

Large-scale chemoproteomic studies have been instrumental in mapping the landscape of sotorasib's off-target interactions. These analyses have revealed that sotorasib covalently modifies hundreds of cysteine-containing proteins. A pivotal study identified over 300 off-target modification sites in H358 lung cancer cells, with distinct kinetic patterns of modification.[2] These off-target proteins are implicated in a wide array of cellular processes, including nucleocytoplasmic transport, response to oxidative stress, the adaptive immune system, and glycolysis.[2]

Quantitative Analysis of Off-Target Covalent Modifications

Directly quantifying the binding affinity (e.g., IC50 or Kᵢ) of irreversible covalent inhibitors to off-targets is less common than for reversible inhibitors. The more relevant metric is the rate of covalent modification. Proteomic approaches provide a quantitative readout by identifying and measuring the abundance of drug-modified peptides. The table below summarizes the number of unique cysteine sites covalently modified by sotorasib as identified in various proteomic screens.

| Cell Line / Tissue | Treatment Conditions | Number of Identified Off-Target Cysteine Sites | Reference |

| H358 (NSCLC) | 2 μΜ Sotorasib for 4h | 294 (high confidence) | [5] |

| MIAPaca-2 CDX Tumor Tissue | 10 mg/kg/day Sotorasib for 3 days | 62 | [5] |

| MIAPaca-2 CDX Heart Tissue | 10 mg/kg/day Sotorasib for 3 days | 174 | [5] |

Functional Consequences of Key Off-Target Engagement

While hundreds of off-targets have been identified, research has focused on those with clear functional consequences. Two of the most significant validated off-targets are KEAP1 and ALDOA.

KEAP1: Modulation of the Oxidative Stress Response

Kelch-like ECH-associated protein 1 (KEAP1) is a key regulator of the cellular antioxidant response. It acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex that targets the transcription factor NRF2 for degradation. Sotorasib has been shown to covalently modify cysteine 288 (Cys288) of KEAP1.[2] This modification impairs KEAP1's ability to mediate NRF2 degradation, leading to the accumulation of NRF2 and its translocation to the nucleus, where it activates the expression of antioxidant response element (ARE)-driven genes.[2] This off-target activity is independent of the KRAS G12C mutational status of the cell.[2] The clinical impact of this interaction is complex; while KEAP1 loss-of-function mutations are associated with poorer outcomes in NSCLC, the sotorasib-induced modulation of this pathway may have toxicological or therapeutic implications that are still under investigation.[1][2]

References

- 1. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of KRAS G12C Inhibitors

Topic: In Vitro Assay Protocols for a Representative KRAS G12C Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumorigenesis in a significant fraction of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, where glycine is replaced by cysteine at codon 12, is a common oncogenic driver. This mutation creates a constitutively active KRAS protein, leading to persistent downstream signaling through pathways like the MAPK and PI3K cascades, promoting cell proliferation and survival.[1][2] The development of covalent inhibitors that specifically target the cysteine residue of KRAS G12C has been a major breakthrough in cancer therapy.[3][4] These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, trapping it and preventing its reactivation.[3][5]

This document provides a comprehensive overview of the in vitro assays essential for the preclinical evaluation of KRAS G12C inhibitors. The protocols detailed herein are designed to assess the biochemical potency, cellular activity, and mechanism of action of novel inhibitory compounds.

KRAS G12C Signaling Pathway

Under normal conditions, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This process is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as SOS1, which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis to GDP.[3] The KRAS G12C mutation impairs GAP-mediated hydrolysis, leading to an accumulation of the active GTP-bound state.[2] Active KRAS then engages with downstream effector proteins, primarily activating the RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling pathways, which are critical for cell growth and survival.[2][3]

Experimental Protocols

Biochemical Assay: TR-FRET Nucleotide Exchange Assay

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, which is a key step in its activation.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against KRAS G12C nucleotide exchange.

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled anti-His-tag antibody binds to His-tagged KRAS G12C, and a fluorescently labeled GTP analog serves as the FRET acceptor. When the fluorescent GTP analog binds to KRAS, FRET occurs. Inhibitors that prevent GTP binding will disrupt FRET, leading to a decrease in the signal.

Materials:

-

His-tagged recombinant human KRAS G12C protein

-

Guanine Nucleotide Exchange Factor (GEF), e.g., SOS1

-

GDP

-

Fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-GTPγS)

-

Anti-His-tag antibody labeled with a FRET donor (e.g., Terbium cryptate)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

Test compound (e.g., "Inhibitor 51")

-

384-well low-volume white plates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, and then dilute in Assay Buffer.

-

In a 384-well plate, add 5 µL of the diluted test compound.

-

Add 5 µL of a solution containing His-tagged KRAS G12C protein pre-loaded with GDP and the GEF (e.g., SOS1) to each well.

-

Initiate the exchange reaction by adding 10 µL of a solution containing the fluorescent GTP analog and the TR-FRET donor-labeled antibody.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Assay: Cell Viability (CyQuant Assay)

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines harboring the KRAS G12C mutation.[8][9]

Objective: To determine the IC50 of the test compound in reducing the viability of KRAS G12C-mutant cells.

Materials:

-

KRAS G12C-mutant human cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Test compound

-

96-well clear-bottom black plates

-

CyQuant™ Direct Cell Proliferation Assay Kit or similar

-

Plate reader with fluorescence detection

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in the cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add the CyQuant reagent to each well according to the manufacturer's instructions.

-

Incubate for 60 minutes at 37°C.

-

Measure the fluorescence at the appropriate wavelength (e.g., 480 nm excitation / 520 nm emission).

-

Plot the fluorescence intensity against the compound concentration and use a non-linear regression model to calculate the IC50.

Target Engagement & Pathway Modulation: Western Blot Analysis

Western blotting is used to confirm that the inhibitor engages its target in cells and modulates the downstream signaling pathway.[1]

Objective: To assess the phosphorylation status of downstream effectors like ERK and AKT as a readout of KRAS G12C pathway inhibition.

Materials:

-

KRAS G12C-mutant cell line

-

Test compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-AKT (p-AKT), anti-total-AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence substrate and imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and apply the chemiluminescence substrate.

-

Capture the image using a digital imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Biochemical Potency of a Representative KRAS G12C Inhibitor

| Assay Type | Target | Parameter | Value (nM) |

|---|---|---|---|

| TR-FRET Nucleotide Exchange | KRAS G12C | IC50 | 8.9 |

| TR-FRET Nucleotide Exchange | KRAS (WT) | IC50 | >10,000 |

| TR-FRET Nucleotide Exchange | KRAS G12D | IC50 | >10,000 |

Data is representative and based on published values for known inhibitors like AMG 510.[6][7]

Table 2: Cellular Activity of a Representative KRAS G12C Inhibitor

| Cell Line | Cancer Type | KRAS Mutation | Parameter | Value (nM) |

|---|---|---|---|---|

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | IC50 | 10 |

| MIA PaCa-2 | Pancreatic Cancer | G12C | IC50 | 15 |

| SW620 | Colorectal Cancer | G12V | IC50 | >5,000 |

Data is representative and based on published values for known inhibitors.[8][9]

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro characterization of a KRAS G12C inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

Application Notes and Protocols for Cell-Based Assays of KRAS G12C Inhibitors

These application notes provide detailed guidelines and experimental protocols for researchers, scientists, and drug development professionals involved in the characterization of KRAS G12C inhibitors. The following sections offer step-by-step instructions for key cell-based assays, present quantitative data for prominent inhibitors, and visualize critical pathways and workflows.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, has become a key therapeutic target. The development of covalent inhibitors that specifically bind to the mutant cysteine has marked a significant advancement in treating KRAS G12C-driven cancers. Robust and reproducible cell-based assays are crucial for the discovery and preclinical evaluation of these inhibitors. This document outlines protocols for essential assays to determine inhibitor potency, target engagement, and impact on downstream signaling pathways.

KRAS G12C Signaling Pathway